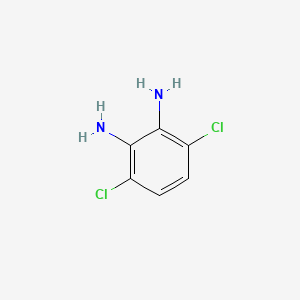

3,6-Dichlorobenzene-1,2-diamine

Description

Contextualization within Aromatic Diamine Chemistry

Aromatic diamines are a class of organic compounds characterized by an aromatic ring substituted with two amino (-NH2) groups. ontosight.ainumberanalytics.com These compounds are fundamental in many areas of chemical synthesis due to the nucleophilic nature of the amino groups. numberanalytics.comresearchgate.net The reactivity of aromatic amines is significantly influenced by the electronic properties of other substituents on the aromatic ring. numberanalytics.commdpi.comlibretexts.org The amino group is a strong activating group, meaning it increases the electron density of the aromatic ring and makes it more susceptible to electrophilic attack. numberanalytics.comlibretexts.org

Significance as a Building Block in Organic Synthesis

3,6-Dichlorobenzene-1,2-diamine serves as a valuable precursor in the synthesis of more complex molecules, particularly heterocyclic compounds. The vicinal (ortho) arrangement of the two amino groups is ideal for forming five- or six-membered rings through condensation reactions with 1,2-dicarbonyl compounds or their equivalents. nih.govcusat.ac.in This reaction is a classical and widely used method for the synthesis of quinoxalines and their derivatives. nih.govcusat.ac.insapub.org Quinoxalines are an important class of nitrogen-containing heterocyclic compounds with a wide range of applications. nih.gov The synthesis of quinoxalines can be achieved through various methods, including condensation reactions at high temperatures with acid catalysts, or more recently, using greener methodologies like microwave-assisted synthesis and recyclable catalysts. nih.govorganic-chemistry.orgencyclopedia.pub

Positional Isomerism within Dichlorobenzene Diamines and Comparative Analysis

Positional isomers are compounds that have the same molecular formula but differ in the position of the substituents on the aromatic ring. vedantu.comyoutube.cominfinitylearn.com For dichlorobenzene, there are three possible positional isomers: ortho, meta, and para. vedantu.comyoutube.cominfinitylearn.compearson.comvaia.com Similarly, dichlorobenzene-1,2-diamines have several positional isomers, with the chlorine atoms at different positions on the benzene (B151609) ring relative to the diamine core.

A notable isomer is 4,5-Dichlorobenzene-1,2-diamine (CAS No. 5348-42-5). chemicalbook.comontosight.aichembk.comnih.gov In this isomer, the chlorine atoms are para to one of the amino groups and meta to the other. nih.gov This different substitution pattern can lead to variations in physical and chemical properties compared to the 3,6-dichloro isomer. For instance, the melting point of 4,5-Dichlorobenzene-1,2-diamine is reported to be in the range of 158-164 °C. chemicalbook.comchembk.com It is described as a white or light yellow crystalline powder and is an important intermediate in the synthesis of pharmaceuticals and dyes. ontosight.ai

Another isomer is 3,5-Dichlorobenzene-1,2-diamine (CAS No. 5233-04-5). stenutz.euscientificlabs.co.uksigmaaldrich.com This isomer has a reported melting point of 63 °C. stenutz.eu The different placement of the electron-withdrawing chlorine atoms in these isomers will affect the basicity of the amino groups and the electronic nature of the aromatic ring, thereby influencing their reactivity in synthetic applications. mdpi.com

Interactive Data Table: Properties of Dichlorobenzene-1,2-diamine Isomers

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound | 21732-93-4 | C6H6Cl2N2 | 177.03 | Not available |

| 4,5-Dichlorobenzene-1,2-diamine | 5348-42-5 | C6H6Cl2N2 | 177.03 | 158-164 chemicalbook.comchembk.com |

| 3,5-Dichlorobenzene-1,2-diamine | 5233-04-5 | C6H6Cl2N2 | 177.03 | 63 stenutz.eu |

Structure

3D Structure

Properties

IUPAC Name |

3,6-dichlorobenzene-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2/c7-3-1-2-4(8)6(10)5(3)9/h1-2H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCGFESBSSZSYHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)N)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,6 Dichlorobenzene 1,2 Diamine

Established Conventional Synthesis Routes

Conventional synthesis of 3,6-Dichlorobenzene-1,2-diamine relies on fundamental organic reactions, including direct halogenation, the Sandmeyer reaction, and other electrophilic aromatic substitution techniques. A key strategy also involves the targeted transformation of pre-functionalized aromatic compounds.

Direct Halogenation Strategies for Benzene-1,2-diamine Derivatives

Direct chlorination of benzene-1,2-diamine (o-phenylenediamine) presents a potential route to this compound. However, controlling the regioselectivity of this reaction is a significant challenge. The two amino groups on the benzene (B151609) ring are strongly activating and ortho-, para-directing. This inherent reactivity can lead to a mixture of chlorinated products, including undesired isomers and over-chlorinated species.

Achieving the desired 3,6-dichloro substitution pattern requires careful control of reaction conditions. Factors such as the choice of chlorinating agent, solvent, and temperature play a crucial role in directing the electrophilic attack to the desired positions. While direct halogenation is a conceptually straightforward approach, its practical application for the specific synthesis of this compound is often limited by difficulties in achieving high selectivity and yield.

Sandmeyer Reaction Applications in Diamine Synthesis

The Sandmeyer reaction provides a versatile method for introducing a variety of substituents, including halogens, onto an aromatic ring by way of a diazonium salt intermediate. wikipedia.orgmasterorganicchemistry.com In principle, this reaction could be applied to the synthesis of this compound.

A potential synthetic pathway could involve a suitably substituted dichlorinated aromatic amine. For instance, starting with a dichlorinated aniline derivative, diazotization followed by a Sandmeyer reaction could introduce a second functional group that can later be converted to an amine. However, the successful application of the Sandmeyer reaction for the synthesis of this specific diamine is dependent on the availability of appropriate starting materials and the feasibility of the subsequent chemical transformations. The reaction typically involves the conversion of a primary aromatic amine to a diazonium salt using nitrous acid, followed by reaction with a copper(I) halide. wikipedia.org

Electrophilic Aromatic Substitution Techniques

Electrophilic aromatic substitution is a fundamental process for introducing functional groups onto an aromatic ring. In the context of synthesizing this compound, this could involve the chlorination of a benzene-1,2-diamine precursor. The amino groups are strong activating groups, which facilitates the electrophilic substitution. However, they direct incoming electrophiles to the ortho and para positions.

Given the positions of the amino groups in benzene-1,2-diamine, direct chlorination would be expected to yield a mixture of products, with substitution occurring at positions 4 and 5. To achieve the 3,6-dichloro substitution pattern, it is often necessary to employ starting materials where other directing groups or blocking groups are present to control the regioselectivity of the chlorination reaction. For example, the chlorination of dichlorobenzene derivatives can lead to the formation of trichlorobenzene. study.com The specific substitution pattern is dependent on the directing effects of the existing chlorine atoms.

Targeted Substitution Reactions on Precursors

A highly effective and commonly employed strategy for the synthesis of this compound involves the chemical modification of a pre-functionalized precursor. A prominent example of this approach is the reduction of 1,2-dichloro-4,5-dinitrobenzene. In this method, the chloro substituents are already in the desired positions, and the synthesis is completed by the reduction of the two nitro groups to amino groups.

This two-step process, involving nitration followed by reduction, is a common industrial method for the production of aromatic amines. The reduction of the dinitro compound can be achieved using various reducing agents, with catalytic hydrogenation being a prevalent and efficient method. This approach offers excellent control over the final substitution pattern of the product.

Optimization and Refinement of Synthetic Protocols

Significant research has been directed towards the optimization of synthetic routes to enhance the yield, purity, and cost-effectiveness of this compound production. These efforts have largely focused on improving the efficiency of the reduction of dichlorinated dinitrobenzene precursors.

High-Yield Synthesis Approaches

The catalytic reduction of 1,2-dichloro-4,5-dinitrobenzene is a key high-yield approach for the synthesis of this compound. This method is advantageous as it avoids the regioselectivity issues associated with the direct chlorination of benzene-1,2-diamine.

The process typically involves the use of a metal catalyst, such as palladium, platinum, or nickel, in the presence of a hydrogen source. The choice of catalyst and reaction conditions can be tailored to maximize the yield and minimize the formation of byproducts. For instance, modified Raney nickel catalysts have been shown to be effective in the hydrogenation of chloronitroaromatic compounds, leading to improved yields and purity of the corresponding chloroanilines. google.com

Table 1: Comparison of Precursor-Based Synthesis Methods

| Precursor | Reagents and Conditions | Product | Advantages | Challenges |

| 1,2-Dichloro-4,5-dinitrobenzene | Catalytic Hydrogenation (e.g., Pd/C, H₂) | This compound | High regioselectivity, potentially high yield. | Availability and cost of the starting material. |

| 1,4-Dichlorobenzene | 1. Nitration (HNO₃, H₂SO₄) 2. Reduction | Mixture of isomers, potential for this compound | Readily available starting material. | Formation of multiple isomers requiring separation. |

The development of efficient and sustainable catalysts is an ongoing area of research, with a focus on improving the economic viability and environmental footprint of the production process. rsc.org Advances in catalysis, including the use of novel metal nanoparticles and support materials, continue to offer opportunities for enhancing the efficiency of nitroaromatic reduction. researchgate.netmagnusgroup.org

Process Efficiency and Scalability Considerations

While a specific, high-yield industrial synthesis for this compound is not widely published, a plausible and common approach for analogous compounds involves a multi-step process. A hypothetical, yet chemically sound, synthetic pathway would likely commence with a suitable dichlorinated benzene derivative, followed by nitration and subsequent reduction of the nitro groups to amines.

A potential starting material could be 1,4-dichlorobenzene. Nitration of this compound would lead to 1,4-dichloro-2-nitrobenzene and 1,4-dichloro-2,5-dinitrobenzene. A subsequent nitration of 1,4-dichloro-2-nitrobenzene could yield 1,4-dichloro-2,3-dinitrobenzene. The crucial step would then be the selective reduction of the two nitro groups to form the desired this compound.

From a process efficiency standpoint, each step in this proposed synthesis presents distinct challenges and opportunities for optimization.

Reduction: The reduction of nitro groups to amines is a well-established transformation. Common methods include catalytic hydrogenation (e.g., using palladium on carbon) or the use of reducing agents like iron, tin, or sodium dithionite in acidic or neutral media. Catalytic hydrogenation is often preferred for its cleanliness and high yields, but the cost of the catalyst and the need for specialized high-pressure equipment can be limiting factors for scalability. Metal-based reductions are often cheaper but can generate significant amounts of metallic waste, posing environmental challenges.

The scalability of such a process is contingent on several factors:

| Factor | Consideration |

| Raw Material Cost & Availability | 1,4-dichlorobenzene is a readily available and relatively inexpensive commodity chemical. |

| Reaction Conditions | Nitration reactions are exothermic and require careful temperature control, which can be challenging in large reactors. Catalytic hydrogenation requires specialized high-pressure reactors and stringent safety protocols. |

| Work-up and Purification | Separation of isomers from the nitration step would likely involve crystallization or chromatography, which can be cumbersome and costly on a large scale. The final product would also require purification to remove any residual starting materials or by-products. |

| Waste Management | The disposal of spent nitrating acids and metallic waste from reduction steps are significant environmental and economic considerations. |

A patent for the preparation of 2,5-dichloro-1,4-phenylenediamine highlights a route involving the coupling of 2,5-dichloroaniline with an aniline diazonium salt, followed by reduction. google.com This suggests an alternative strategy that could potentially be adapted for this compound, possibly starting from a dichlorinated aniline derivative. Another patented process for preparing o-phenylenediamine (B120857) from 1,4-dichlorobenzene involves nitration, amination with aqueous ammonia, and subsequent catalytic hydrogenation. google.com

Advanced and Emerging Synthetic Approaches for Aromatic Diamines

The field of organic synthesis is continually evolving, with a strong emphasis on developing more efficient, selective, and environmentally benign methods. These advancements have significant implications for the synthesis of aromatic diamines, including this compound.

Catalytic Methods for Di-functionalization

Modern catalytic methods offer powerful tools for the direct introduction of functional groups onto aromatic rings, potentially streamlining the synthesis of aromatic diamines.

Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination): This has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. In principle, a di-halogenated benzene derivative could be directly aminated using this methodology. For instance, 1,2,4,5-tetrachlorobenzene could potentially be selectively aminated to introduce two amino groups at the desired positions. The choice of ligand, base, and reaction conditions would be crucial for achieving the desired regioselectivity and avoiding side reactions.

Copper-Catalyzed Amination: Copper-catalyzed reactions, often referred to as Ullmann-type couplings, represent an older but still valuable method for C-N bond formation. These reactions typically require harsher conditions (higher temperatures) than their palladium-catalyzed counterparts but can be more cost-effective. The reaction of dichlorobenzenes with ammonia or amines in the presence of a copper catalyst is a known method for producing phenylenediamines. stackexchange.com

A comparative table of these catalytic methods is presented below:

| Feature | Buchwald-Hartwig (Palladium) | Ullmann-Type (Copper) |

| Catalyst | Palladium complexes with specialized phosphine (B1218219) ligands | Copper salts or complexes |

| Reaction Conditions | Generally milder temperatures | Often requires high temperatures |

| Substrate Scope | Very broad | Can be more limited |

| Cost | Palladium catalysts can be expensive | Copper catalysts are generally cheaper |

Transition-Metal-Free Synthesis Pathways

Growing concerns about the cost and toxicity of heavy metals have spurred the development of transition-metal-free synthetic methods.

Nucleophilic Aromatic Substitution (SNAr): While not a new concept, advancements in this area have expanded its applicability. For highly electron-deficient aromatic rings, direct substitution of a leaving group (like a halogen) with an amine nucleophile can occur without a metal catalyst. While 1,4-dichlorobenzene itself is not sufficiently activated for facile SNAr with ammonia, the introduction of strongly electron-withdrawing groups (like nitro groups) ortho or para to the chlorine atoms would significantly facilitate this reaction.

Enzyme-Catalyzed Reactions: Biocatalysis is emerging as a powerful and environmentally friendly tool in organic synthesis. While the direct enzymatic di-amination of a dichlorobenzene is not yet a common industrial process, research into enzymes that can catalyze C-N bond formation is an active area. These methods offer the potential for high selectivity under mild, aqueous conditions.

Environmentally Conscious Synthetic Methodologies

"Green chemistry" principles are increasingly influencing the design of synthetic routes to minimize environmental impact.

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally friendly alternatives like water, supercritical fluids, or bio-based solvents can significantly reduce the environmental footprint of a synthesis.

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is a key principle of green chemistry. Catalytic reactions, for example, are often more atom-economical than stoichiometric reductions that use metal reagents.

Renewable Feedstocks: While the synthesis of this compound is currently reliant on petrochemical feedstocks, future research may explore pathways from renewable resources. The conversion of biomass-derived platform molecules into aromatic compounds is a growing field of research.

Chemical Reactivity and Derivatization of 3,6 Dichlorobenzene 1,2 Diamine

Reactions Involving Amino Functionalities

The primary reaction sites of 3,6-Dichlorobenzene-1,2-diamine are the nucleophilic amino groups. These groups readily participate in a variety of chemical transformations, including coupling, condensation, and cyclization reactions, leading to the formation of a diverse array of derivatives.

Coupling Reactions and Azo Compound Formation

Azo coupling is a significant reaction in organic chemistry used to synthesize azo compounds (R−N=N−R'), which are often brightly colored and used as dyes. doi.org The reaction is an electrophilic aromatic substitution where an aryldiazonium cation acts as the electrophile, attacking an activated aromatic ring. doi.org

For an aromatic diamine like this compound, one of the amino groups can be converted into a diazonium salt (−N₂⁺) by treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid. This diazonium salt can then, in theory, couple with an activated aromatic compound, such as a phenol (B47542) or an aniline, to form an azo dye. jyoungpharm.orgmdpi.com The diazonium ion attacks the para position of the coupling agent. doi.org If the para position is blocked, the ortho position is attacked, though at a slower rate. doi.org The reaction with phenols is typically carried out in a mild alkaline solution, while the coupling with anilines occurs under acidic conditions. jyoungpharm.orgmdpi.com

While this reaction is a general characteristic of aromatic amines, specific documented examples of this compound undergoing azo coupling to form azo compounds are not prevalent in the reviewed literature. The presence of two chlorine atoms may influence the stability and reactivity of the corresponding diazonium salt.

Condensation Reactions for Heterocyclic System Construction

The 1,2-disposition of the amino groups in this compound makes it an ideal starting material for constructing fused heterocyclic rings through condensation reactions with bifunctional electrophiles.

Quinoxalines, which are bicyclic heterocycles containing a benzene (B151609) ring fused to a pyrazine (B50134) ring, are of significant interest due to their wide range of pharmacological activities. nih.govgoogle.com The most classic and widely adopted method for synthesizing quinoxaline (B1680401) derivatives is the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound, such as an α-diketone. nih.govresearchgate.net

This reaction with this compound would proceed via a double condensation, where each amino group reacts with one of the carbonyl groups of the dicarbonyl compound, followed by the elimination of two molecules of water to form the quinoxaline ring. Research has shown that the presence of electron-withdrawing groups, such as the chlorine atoms on the diamine ring, can slightly decrease the reaction yields and may necessitate longer reaction times compared to diamines with electron-donating groups. researchgate.net A variety of catalysts have been developed to facilitate this transformation under mild conditions. google.com

Table 1: Catalytic Systems for Quinoxaline Synthesis from o-Phenylenediamines and 1,2-Dicarbonyls

| Catalyst | Solvent | Temperature | Reference |

|---|---|---|---|

| Alumina-Supported Heteropolyoxometalates | Toluene | Room Temperature | researchgate.net |

| Iodine (I₂) | DMSO | Room Temperature | nih.gov |

| Zinc Triflate (Zn(OTf)₂) | Acetonitrile (B52724) | Room Temperature | nih.gov |

| KMnO₄/CuSO₄ | Ethanol (B145695) | Reflux | google.com |

Benzimidazoles are another class of vital heterocyclic compounds, characterized by a benzene ring fused to an imidazole (B134444) ring. ambeed.com They are prevalent in many pharmaceutically active compounds. ambeed.commdpi.com The primary synthetic route to benzimidazoles involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivatives (such as aldehydes, esters, or nitriles). nih.govnih.gov

When this compound reacts with an aldehyde, the reaction typically proceeds through the initial formation of a Schiff base, followed by an intramolecular cyclization and subsequent oxidation or dehydrogenation to yield the aromatic benzimidazole (B57391) ring. ambeed.com The use of various catalysts can promote high yields and allow for mild reaction conditions. ambeed.com

Table 2: Selected Reagents and Catalysts for Benzimidazole Synthesis from o-Phenylenediamines

| Reagent | Catalyst/Conditions | Outcome | Reference |

|---|---|---|---|

| Aldehydes | Cobalt Nanocomposite | High yields, catalyst recyclable | ambeed.com |

| Aldehydes | Nano-Fe₂O₃ in water | High efficiency, green conditions | ambeed.com |

| Aldehydes | H₂O₂/HCl | Short reaction time, excellent yields | nih.gov |

| Carboxylic Acids | Borane-THF | Efficient synthesis of 2-aryl benzimidazoles | nih.gov |

Beyond quinoxalines and benzimidazoles, the dual nucleophilicity of this compound allows for its use in the synthesis of other important nitrogen-containing heterocycles.

Benzodiazepines: The condensation of o-phenylenediamines with ketones is a common method for synthesizing 1,5-benzodiazepines, a class of compounds with significant therapeutic applications. researchgate.net This reaction can be catalyzed by various acidic catalysts, including zeolites like H-MCM-22, under ambient conditions to produce good to excellent yields. researchgate.net The reaction of this compound with a ketone like acetone (B3395972) would lead to the formation of a 2,3-dihydro-1H-1,5-benzodiazepine derivative.

Phenazines: Phenazines are planar, nitrogen-containing heterocyclic compounds formed by the fusion of a pyrazine ring with two benzene rings. nih.gov They can be synthesized from the oxidative condensation of o-phenylenediamines. For instance, reacting o-phenylenediamine with copper chloride dihydrate as a raw material in an acetonitrile solvent can yield phenazine (B1670421) derivatives. ambeed.com This suggests a potential pathway for the self-condensation of this compound to form a tetrachlorinated phenazine derivative under appropriate oxidative conditions.

Benzimidazolones (Urea Derivatives): The reaction of o-phenylenediamines with phosgene (B1210022) (COCl₂) or its equivalents leads to the formation of 2-benzimidazolones. This reaction involves the two amino groups attacking the electrophilic carbonyl carbon of phosgene, followed by intramolecular cyclization and elimination of HCl to form a cyclic urea (B33335) structure. This reaction is used in the design of fluorescent probes for the detection of phosgene.

Schiff Base Ligand Formation

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond (C=N), typically formed by the condensation of a primary amine with an aldehyde or a ketone. Aromatic amines are frequently used in their synthesis.

This compound, possessing two primary amino groups, can react with two equivalents of an aldehyde or ketone to form a di-imine Schiff base. The reaction involves nucleophilic addition of the amino group to the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the imine. These Schiff bases, particularly those derived from diamines, are highly valuable as "privileged ligands" in coordination chemistry. The nitrogen atoms of the imine groups can coordinate with various metal ions to form stable metal complexes, which have applications in catalysis and materials science.

Reactions Involving Halogen Substituents

The two chlorine atoms on the benzene ring of this compound are potential sites for substitution and coupling reactions, which are pivotal for the construction of more complex molecular architectures.

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of aromatic compounds. However, this reaction typically requires the aromatic ring to be activated by electron-withdrawing groups. In the case of this compound, the presence of two electron-donating amino groups deactivates the ring towards nucleophilic attack, making the direct substitution of the chlorine atoms challenging under standard SNAr conditions.

For a successful SNAr reaction to occur, the electrophilicity of the aromatic ring needs to be enhanced. This can be achieved by the coordination of the aromatic ring to a transition metal, which withdraws electron density and facilitates nucleophilic attack. Alternatively, modification of the amino groups into electron-withdrawing moieties could potentially activate the system for SNAr reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is a suitable substrate for such transformations, with the chlorine atoms serving as coupling partners.

The Suzuki-Miyaura coupling reaction enables the formation of carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. libretexts.orgharvard.edu For this compound, a stepwise or double coupling can be envisioned, leading to mono- or diarylated products, respectively. The reaction conditions, such as temperature and the stoichiometry of the reagents, can be tuned to favor one product over the other. researchgate.net

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This reaction would allow for the introduction of additional amino functionalities to the this compound core, leading to more complex polyamine structures. The choice of phosphine (B1218219) ligand on the palladium catalyst is crucial for the efficiency and scope of the reaction. rug.nllibretexts.org

Below is a table illustrating the potential products from Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions with this compound.

| Reaction Type | Coupling Partner | Potential Product(s) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | 3-Chloro-6-phenylbenzene-1,2-diamine or 3,6-Diphenylbenzene-1,2-diamine | Carbon-Carbon |

| Suzuki-Miyaura | Methylboronic acid | 3-Chloro-6-methylbenzene-1,2-diamine or 3,6-Dimethylbenzene-1,2-diamine | Carbon-Carbon |

| Buchwald-Hartwig | Aniline | N3-(3-Chloro-2-amino-phenyl)-N6-phenyl-benzene-1,2,4-triamine or N3,N6-Diphenylbenzene-1,2,3,6-tetraamine | Carbon-Nitrogen |

| Buchwald-Hartwig | Piperidine | 3-Chloro-6-(piperidin-1-yl)benzene-1,2-diamine or 3,6-Di(piperidin-1-yl)benzene-1,2-diamine | Carbon-Nitrogen |

Reduction and Oxidation Pathways

The amino groups and the chlorinated aromatic ring of this compound can undergo both reduction and oxidation reactions.

Oxidation of o-phenylenediamines can lead to a variety of products depending on the oxidant and reaction conditions. wikipedia.org Mild oxidation can yield the corresponding quinone-diimine, a highly reactive species that can participate in further reactions. For instance, the electrochemical oxidation of a similar compound, 2,6-dichloro-1,4-phenylenediamine, has been studied in detail. nih.gov In the presence of other reagents, oxidation can lead to the formation of charge-transfer complexes. For example, the interaction of o-phenylenediamine with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) results in a stable charge-transfer complex. acs.org

Reduction of the aromatic ring or the chlorine substituents of this compound is also a potential transformation. Catalytic hydrogenation could, in principle, lead to the corresponding dichlorocyclohexane-1,2-diamine. However, dehalogenation is a common side reaction under these conditions. The reduction of the nitro group to an amino group is a key step in the synthesis of many phenylenediamines, often achieved using reagents like zinc powder in ethanol or catalytic hydrogenation. wikipedia.org The reverse reaction, the reduction of the chloro groups, would require specific catalytic systems to achieve selectivity over the reduction of the aromatic ring.

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. o-Phenylenediamines are excellent substrates for MCRs, particularly in the synthesis of quinoxalines.

The most prominent reaction of o-phenylenediamines is their condensation with 1,2-dicarbonyl compounds to yield quinoxalines. chim.it This reaction is often catalyzed by acids or metal catalysts and can be performed under various conditions, including room temperature and solvent-free systems. nih.govencyclopedia.pubresearchgate.net this compound can be expected to react readily with a variety of 1,2-diketones to produce the corresponding 6,9-dichloroquinoxaline derivatives. The electronic properties of the substituents on the dicarbonyl compound can influence the reaction rate and yield.

The following table presents examples of quinoxaline synthesis from substituted o-phenylenediamines and 1,2-dicarbonyl compounds, which are analogous to the expected reactivity of this compound.

| o-Phenylenediamine Reactant | 1,2-Dicarbonyl Reactant | Catalyst/Conditions | Product | Yield |

|---|---|---|---|---|

| o-Phenylenediamine | Benzil | AlCuMoVP, Toluene, RT | 2,3-Diphenylquinoxaline | 92% nih.gov |

| 4,5-Dimethyl-1,2-phenylenediamine | Benzil | AlCuMoVP, Toluene, RT | 6,7-Dimethyl-2,3-diphenylquinoxaline | 95% nih.gov |

| 4-Chloro-1,2-phenylenediamine | Benzil | AlCuMoVP, Toluene, RT | 6-Chloro-2,3-diphenylquinoxaline | 88% nih.gov |

| o-Phenylenediamine | Benzil | Hexafluoroisopropanol (HFIP), RT | 2,3-Diphenylquinoxaline | 95% encyclopedia.pub |

| o-Phenylenediamine | Benzil | Zn(OTf)2, CH3CN, RT | 2,3-Diphenylquinoxaline | 91% encyclopedia.pub |

Unveiling the Molecular Architecture: Spectroscopic and Advanced Analytical Characterization of this compound

The precise characterization of chemical compounds is fundamental to understanding their properties and potential applications. For this compound, a comprehensive analysis using a suite of spectroscopic and advanced analytical techniques is essential to elucidate its structural features, confirm its purity, and understand its solid-state arrangement. While detailed experimental data for this specific molecule is not extensively available in public-domain literature, this article outlines the established methodologies that are critical for its characterization, drawing upon general principles and data from closely related compounds for illustrative purposes.

Applications of 3,6 Dichlorobenzene 1,2 Diamine in Advanced Materials and Specialized Organic Synthesis

Role as a Monomer or Intermediate in Polymer Chemistry

Aromatic diamines are fundamental monomers in the synthesis of high-performance polymers through polycondensation reactions. nih.gov These polymers are known for their thermal stability, chemical resistance, and mechanical strength. 3,6-Dichlorobenzene-1,2-diamine, with its two reactive amine groups, can theoretically be used as a monomer in the production of various polymers.

The primary mechanism for polymerization involving diamines is polycondensation, where the diamine reacts with a comonomer containing two or more reactive functional groups, such as diacyl chlorides or dicarboxylic acids, to form a long polymer chain with the elimination of a small molecule like water or hydrogen chloride. rsc.orgnih.gov The presence of chlorine atoms on the benzene (B151609) ring of this compound can influence the properties of the resulting polymer, potentially enhancing its flame retardancy and modifying its solubility and thermal characteristics.

While specific examples of polymers synthesized directly from this compound are not extensively documented in publicly available research, its structural similarity to other diamines used in polymer synthesis suggests its potential utility in creating specialized polymers. For instance, aromatic diamines are crucial in the synthesis of polyamides and polyimides, classes of polymers with significant industrial applications. nih.gov

Table 1: Potential Polymerization Reactions Involving this compound

| Polymer Type | Comonomer | Repeating Unit (Hypothetical) |

| Polyamide | Diacyl Chloride (e.g., Terephthaloyl chloride) | -[NH-C₆H₂Cl₂-NH-CO-C₆H₄-CO]- |

| Polyimide | Dianhydride (e.g., Pyromellitic dianhydride) | Complex imide-containing structure |

| Polyquinoxaline | Bis(α-dicarbonyl) compound | Quinoxaline-containing heterocyclic polymer |

Utilization in the Design and Synthesis of Functional Organic Materials

Functional organic materials are compounds designed to exhibit specific electronic, optical, or magnetic properties. Aromatic amines and diamines are key components in the synthesis of many of these materials due to their electron-donating nature and ability to form extended π-conjugated systems. researchgate.net

Precursors for Organic Electronic Materials (e.g., Hole Transport Materials)

In the field of organic electronics, materials that can efficiently transport positive charge carriers (holes) are essential for devices like Organic Light-Emitting Diodes (OLEDs) and organic solar cells. sigmaaldrich.com Diamine derivatives are often used as hole transport materials. google.com These materials typically possess a low ionization potential and form stable amorphous films.

This compound can serve as a precursor for the synthesis of larger, more complex molecules designed for hole transport layers in OLEDs. google.com The diamine functionality allows for the construction of extended molecular structures through reactions like the Buchwald-Hartwig amination, which can be used to couple the diamine with other aromatic moieties. The resulting molecules can be engineered to have the desired electronic properties and morphological stability for efficient device performance. While specific research on this compound in this context is limited, the general principle of using diamine building blocks is well-established in the design of hole transport materials. google.com

Building Blocks for Light-Emitting and Optoelectronic Compounds

The development of novel light-emitting and optoelectronic materials is a driving force in organic electronics research. sigmaaldrich.com Aromatic and heterocyclic compounds are often the core structures of these materials. This compound can be a useful building block for creating such compounds.

For example, the condensation reaction of an o-diamine, such as this compound, with a 1,2-dicarbonyl compound leads to the formation of a quinoxaline (B1680401) ring system. Quinoxalines are a class of heterocyclic compounds known for their interesting photophysical and electronic properties, and they have been incorporated into various light-emitting materials and electron-transporting layers in OLEDs. The chlorine substituents on the benzene ring of the diamine can be used to tune the electronic properties and emission characteristics of the resulting quinoxaline derivatives.

Application in Dye and Pigment Precursor Chemistry focusing on Chromophore Synthesis

Aromatic amines are foundational to the synthesis of a vast array of dyes and pigments. The amine groups can be diazotized and coupled with other aromatic compounds to form azo dyes, or they can be incorporated into larger conjugated systems that form the basis of various chromophores.

This compound can serve as a precursor in the synthesis of specialized dyes. The two amine groups offer multiple reaction sites, allowing for the creation of complex dye structures. For instance, condensation reactions with other aromatic compounds can lead to the formation of heterocyclic dyes. The chlorine atoms on the aromatic ring can influence the color of the resulting dye (typically causing a bathochromic or hypsochromic shift) and can also improve the lightfastness and chemical resistance of the pigment. While specific dyes derived from this compound are not widely reported, the principles of dye chemistry suggest its potential in this area. nih.gov

Integration into Supramolecular Assemblies and Host-Guest Systems

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. analis.com.my These interactions can lead to the formation of highly ordered structures, known as supramolecular assemblies, with a wide range of potential applications. nih.gov

This compound possesses features that make it a candidate for integration into supramolecular assemblies. The two amine groups can act as hydrogen bond donors, while the aromatic ring can participate in π-π stacking interactions. These interactions can direct the self-assembly of the molecule into well-defined architectures. Furthermore, the diamine can be incorporated into larger host molecules designed to bind specific guest molecules through a combination of these non-covalent interactions. nih.govnih.gov The specific geometry and electronic properties of this compound could lead to the formation of unique host-guest complexes with tailored recognition properties. researchgate.net

Reagent in Specialized Organic Synthesis for Complex Molecular Scaffolds

Beyond its role as a monomer or precursor for functional materials, this compound can be a valuable reagent in specialized organic synthesis for the construction of complex molecular scaffolds. mdpi.com Its bifunctional nature allows it to be used in cyclization reactions to form heterocyclic compounds.

For example, reaction with phosgene (B1210022) or its equivalents can lead to the formation of a benzimidazolone structure. Similarly, reactions with other bifunctional reagents can yield a variety of five- and six-membered heterocyclic rings. These heterocyclic cores are often found in biologically active molecules and other functional organic compounds. The chlorine substituents provide additional handles for further functionalization, allowing for the synthesis of a library of related compounds with diverse properties. The use of diamines as building blocks for complex molecular architectures is a common strategy in medicinal and materials chemistry. nih.gov

Theoretical and Computational Chemistry Studies of 3,6 Dichlorobenzene 1,2 Diamine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental tools for investigating the intrinsic properties of 3,6-Dichlorobenzene-1,2-diamine at the electronic level.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to determine the electronic structure and equilibrium geometry of molecules. For a molecule like this compound, calculations would typically be performed using a hybrid functional, such as Becke's three-parameter Lee-Yang-Parr (B3LYP), combined with a suitable basis set like 6-311G** or cc-pVDZ to accurately account for electron correlation and polarization effects. tandfonline.comnih.gov

The process begins with geometry optimization, where the algorithm systematically alters the positions of the atoms to find the lowest energy conformation, corresponding to the most stable molecular structure. This provides precise data on bond lengths, bond angles, and dihedral angles. For this compound, the optimization would reveal the planarity of the benzene (B151609) ring and the orientation of the amine (-NH₂) and chloro (-Cl) substituents. Following optimization, a frequency calculation is typically performed to confirm that the obtained structure is a true energy minimum, characterized by the absence of imaginary frequencies. nih.govresearchgate.net

The electronic structure analysis derived from DFT provides a map of electron density distribution, which is crucial for understanding the molecule's reactivity. The molecular electrostatic potential (MEP) map, for instance, visualizes the electron-rich and electron-poor regions. nih.gov In this compound, the electronegative chlorine atoms and the nitrogen atoms of the amine groups would represent regions of negative potential (electron-rich), while the hydrogen atoms of the amine groups would exhibit positive potential (electron-poor), indicating likely sites for electrophilic and nucleophilic attack, respectively. nih.gov

Interactive Table: Predicted Geometrical Parameters for this compound

This table presents typical bond lengths and angles for this compound, as would be calculated using DFT methods (e.g., B3LYP/6-311G). The values are based on studies of similar halogenated aromatic amines. nih.govsemanticscholar.org

| Parameter | Atom Pair/Triplet | Predicted Value (Å or °) |

| Bond Length | C-C (aromatic) | ~1.39 - 1.41 Å |

| C-N | ~1.40 Å | |

| C-Cl | ~1.74 Å | |

| N-H | ~1.01 Å | |

| Bond Angle | C-C-C (aromatic) | ~120° |

| C-C-N | ~121° | |

| C-C-Cl | ~120° | |

| H-N-H | ~109° |

Calculation of Frontier Molecular Orbitals (HOMO-LUMO Gap)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability, chemical reactivity, and electronic transport properties. nih.govsemanticscholar.org

A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. semanticscholar.org Conversely, a small gap indicates that the molecule is more reactive and can be more easily polarized. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the nitrogen lone pairs of the amine groups. The LUMO is likely to be distributed across the aromatic ring, with significant contributions from the antibonding orbitals associated with the chlorine substituents.

DFT calculations provide the energies of these orbitals, allowing for the direct calculation of the energy gap. This value is instrumental in predicting the electronic absorption properties and understanding charge transfer interactions within the molecule. nih.gov

Interactive Table: Representative Frontier Orbital Data

This table shows representative energy values for HOMO, LUMO, and the resulting energy gap for a substituted aromatic diamine, calculated via DFT. The specific values for this compound would require a dedicated computation. nih.govresearchgate.net

| Orbital | Energy (eV) |

| HOMO | -5.85 |

| LUMO | -1.42 |

| HOMO-LUMO Gap (ΔE) | 4.43 |

Molecular Dynamics Simulations and Conformation Analysis

While quantum mechanics provides a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility and intermolecular interactions. nih.gov

Prediction of Spectroscopic Properties

Computational methods are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm molecular structures. After performing a geometry optimization and frequency calculation with DFT, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be obtained. nih.gov

For this compound, these calculations would predict characteristic peaks for N-H stretching and bending in the amine groups, C-Cl stretching, and various C-C and C-H vibrations of the aromatic ring. Comparing these predicted spectra with experimental data helps validate the computational model and aids in the assignment of complex experimental spectra. chemrxiv.org Similarly, NMR chemical shifts can be calculated to aid in the interpretation of ¹H and ¹³C NMR spectra.

Interactive Table: Predicted Vibrational Frequencies for Key Functional Groups

This table lists predicted vibrational frequencies for this compound based on DFT calculations for analogous compounds. nih.gov

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Amine (-NH₂) | Symmetric Stretch | ~3400-3450 |

| Amine (-NH₂) | Asymmetric Stretch | ~3480-3530 |

| Amine (-NH₂) | Scissoring (Bending) | ~1600-1640 |

| Aromatic C-H | Stretching | ~3050-3100 |

| Aromatic C=C | Ring Stretching | ~1450-1580 |

| C-Cl | Stretching | ~650-800 |

Elucidation of Reaction Mechanisms and Pathways through Computational Modeling

Computational chemistry is an invaluable tool for exploring the mechanisms of chemical reactions, providing details about transition states and intermediates that are difficult to observe experimentally. rsc.org Substituted o-phenylenediamines are important precursors in the synthesis of heterocycles, such as benzimidazoles, and in the formation of polymers. researchgate.netresearchgate.net

Computational modeling can be used to map the entire reaction energy surface for a process involving this compound. For example, in the condensation reaction with a carboxylic acid to form a benzimidazole (B57391), DFT calculations can identify the structure of the transition state, calculate the activation energy barrier, and determine whether the reaction proceeds through a stepwise or concerted mechanism. researchgate.netnih.gov Similarly, the oxidative dimerization or polymerization of the diamine can be studied to understand the initial steps of electron transfer and radical formation. mdpi.comacs.org

In Silico Screening for Materials Science Applications

The calculated electronic properties of this compound make it a candidate for in silico screening for various materials science applications. researchgate.netfrontiersin.org As a diamine, it can serve as a monomer for the synthesis of polyimides or other high-performance polymers. Its derivatives, particularly the corresponding benzimidazoles or quinoxalines, could possess interesting electronic properties.

Computational screening can predict the properties of polymers or materials derived from this monomer before they are synthesized. Properties like the HOMO-LUMO gap can suggest potential for organic semiconductor applications, as a smaller gap is often desirable for charge transport. semanticscholar.org Molecular docking and MD simulations can be used to screen the ability of metal complexes derived from this compound to act as catalysts or functional materials. nih.gov This predictive power allows researchers to focus experimental efforts on the most promising candidates, accelerating the discovery of new materials. acs.orgnih.gov

Environmental Aspects of 3,6 Dichlorobenzene 1,2 Diamine in Chemical Research

Chemical Stability and Degradation Pathways in Environmental Contexts

The environmental persistence of 3,6-Dichlorobenzene-1,2-diamine is governed by its inherent chemical stability and its susceptibility to various degradation processes. While specific data for this compound is limited, its environmental fate can be inferred from the behavior of structurally similar chemicals like chlorinated anilines and dichlorobenzenes.

Chemical Stability: The structure of this compound, characterized by a benzene (B151609) ring substituted with two chlorine atoms and two adjacent amine groups, suggests a degree of chemical stability. The carbon-chlorine bonds are generally strong, contributing to the persistence of chlorinated aromatic compounds in the environment. Information from suppliers indicates that the compound should be stored at 2-8°C and protected from light, suggesting potential for degradation under certain conditions. sigmaaldrich.com

Abiotic Degradation:

Photodegradation: Sunlight can play a crucial role in the breakdown of chlorinated aromatic compounds. Studies on other chlorinated hydrocarbons have shown that photodegradation rates can be significant, often influenced by the presence of dissolved oxygen. nih.gov For instance, the photooxidation of 4-chloroaniline (B138754) has been demonstrated using TiO2/H2O2 systems under UV irradiation, leading to complete degradation. researchgate.net The proposed pathways for such reactions involve the formation of intermediates like chlorophenols, aminophenols, and eventually mineralization to inorganic ions. researchgate.netmdpi.com It is plausible that this compound undergoes similar photocatalytic degradation in the presence of sunlight and suitable sensitizers in the environment.

Hydrolysis: The potential for hydrolysis of the chloro-substituents in dichlorobenzenes has been explored, with studies showing that under specific conditions of high temperature and pressure with alkaline solutions, chlorophenols can be formed. google.com However, under typical environmental pH and temperature, the hydrolysis of the carbon-chlorine bonds on the aromatic ring is expected to be a very slow process.

Biotic Degradation: Microbial activity is a primary driver for the breakdown of many organic pollutants. While direct studies on this compound are not readily available, research on related compounds provides insight into potential biodegradation pathways.

Aerobic Degradation: Bacteria have been shown to degrade dichlorobenzenes. For example, some bacterial strains can utilize dichlorobenzenes as a sole carbon and energy source. The initial step in the aerobic degradation of chlorinated benzenes often involves dioxygenase enzymes, which introduce hydroxyl groups to the aromatic ring, leading to the formation of dichlorinated catechols. These catechols are then subject to ring cleavage and further metabolism.

Reductive Dechlorination: Under anaerobic conditions, a key degradation process for chlorinated aromatic compounds is reductive dechlorination, where chlorine atoms are sequentially removed and replaced by hydrogen atoms. This process has been observed for various chlorinated anilines and benzenes.

The following table summarizes potential degradation products of compounds structurally related to this compound, offering a model for its potential environmental transformation.

| Original Compound Class | Degradation Process | Potential Intermediates/Products | Environmental Significance |

| Chlorinated Anilines | Photocatalysis | Chlorophenols, Aminophenols, Aniline | Formation of other potentially toxic or more biodegradable compounds. researchgate.netmdpi.com |

| Dichlorobenzenes | Aerobic Biodegradation | Dichlorocatechols | Initial step towards ring cleavage and mineralization. |

| Dichlorobenzenes | Hydrolysis (Forced) | Monochlorophenols | Indicates potential for breakdown under specific industrial or waste treatment conditions. google.com |

Considerations for Sustainable Chemical Synthesis and Waste Minimization

The principles of green chemistry aim to reduce the environmental impact of chemical processes. Applying these principles to the synthesis of this compound can lead to more sustainable practices and minimize waste generation.

Sustainable Synthesis Approaches: Traditional synthetic routes for aromatic amines can involve harsh reagents and generate significant waste. Modern approaches focus on improving efficiency and reducing environmental harm.

Catalytic Hydrogenation: A greener route for the synthesis of phenylenediamines involves the catalytic hydrogenation of the corresponding nitroanilines. For example, p-phenylenediamine (B122844) can be synthesized with high yield and purity using a Raney nickel catalyst with water as the solvent. researchgate.net This method is advantageous due to the use of a reusable catalyst and an environmentally benign solvent. researchgate.net A similar approach could be envisioned for this compound, starting from a suitable dichlorinated dinitrobenzene precursor.

Biocatalysis: The use of enzymes in synthesis offers high selectivity and mild reaction conditions. Biocatalytic methods are being developed for the synthesis of various amines. researchgate.net For instance, multienzyme biocatalytic cascades have been designed for the synthesis of diamines from cycloalkanols. rsc.org The application of biocatalysis, potentially using engineered enzymes, could provide a highly sustainable route to this compound, minimizing the use of hazardous reagents and the production of toxic byproducts. researchgate.netacs.orgnih.gov

Alternative Catalysts and Reaction Media: Research into novel catalysts and reaction media can also contribute to greener syntheses. For example, the use of water-tolerant metal triflates as recyclable catalysts has been explored for the polymerization of phenylenediamines. tandfonline.com The development of heterogeneous catalysts, such as zeolites, can improve selectivity and allow for easier separation and reuse, as demonstrated in the chlorination of chlorobenzene. ahmadullins.com

Waste Minimization Strategies: Minimizing waste is a cornerstone of green chemistry. In the context of producing this compound, several strategies can be employed:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is crucial. Catalytic approaches often exhibit higher atom economy compared to stoichiometric reactions.

Solvent Selection and Recycling: Whenever possible, hazardous organic solvents should be replaced with greener alternatives such as water, supercritical fluids, or ionic liquids. Furthermore, implementing processes for solvent recovery and reuse can significantly reduce waste.

Process Optimization: Careful optimization of reaction parameters such as temperature, pressure, and reaction time can improve yield and selectivity, thereby reducing the formation of byproducts and unreacted starting materials that contribute to the waste stream.

Catalyst Recovery and Reuse: The use of heterogeneous catalysts or the implementation of effective catalyst separation techniques allows for the recycling of the catalyst, reducing both cost and waste.

The following table outlines key considerations for a greener synthesis of aromatic diamines, applicable to this compound.

| Green Chemistry Principle | Application in Aromatic Diamine Synthesis | Potential Benefits |

| Use of Catalysis | Employing Raney nickel for hydrogenation or developing biocatalytic routes. researchgate.netrsc.org | High selectivity, reduced energy consumption, reusable catalysts. |

| Use of Safer Solvents | Utilizing water as a solvent in hydrogenation reactions. researchgate.net | Reduced toxicity and environmental impact, easier workup. |

| Atom Economy | Designing synthetic pathways with high conversion and yield. | Minimized waste generation, more efficient use of resources. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure where possible. | Lower energy costs and reduced carbon footprint. |

By integrating these environmental considerations into the research and production of this compound, the chemical industry can move towards more sustainable practices that protect both human health and the environment.

Future Research Directions and Outlook for 3,6 Dichlorobenzene 1,2 Diamine

Discovery of Novel Reactivity and Transformation Pathways

Future research into 3,6-Dichlorobenzene-1,2-diamine is poised to uncover new dimensions of its chemical behavior, leading to innovative synthetic methodologies and the creation of novel molecular architectures.

Heterocyclic Synthesis: The ortho-diamine moiety is a classic precursor for the synthesis of various nitrogen-containing heterocycles, such as benzimidazoles, quinoxalines, and phenazines. Future work will likely focus on exploring the condensation reactions of this compound with a wider range of dicarbonyl compounds, aldehydes, and other electrophiles to generate novel, highly functionalized heterocyclic systems. The electron-withdrawing nature of the chlorine atoms can influence the reactivity of the diamine and the properties of the resulting heterocycles, a facet that warrants deeper investigation. For instance, N-acylated o-aminoanilines, which can be derived from related nitroaromatics, are known to cyclize into benzimidazoles upon thermal treatment. acs.org

Catalysis and Ligand Development: Substituted o-phenylenediamines are valuable scaffolds for designing new ligands and organocatalysts. mdpi.com Research can be directed towards synthesizing chiral ligands derived from this compound for asymmetric catalysis. The chlorine substituents can be exploited to tune the steric and electronic properties of the catalyst, potentially leading to improved activity and enantioselectivity in reactions like Michael additions or Mannich reactions. mdpi.comnii.ac.jp The development of bifunctional organocatalysts, where the diamine acts as a hydrogen-bond donor, is another promising area. mdpi.com

Novel Coupling Reactions: The amino groups of this compound can participate in various C-N bond-forming reactions. Exploring its reactivity in modern coupling reactions, such as palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed couplings, with a diverse set of coupling partners could lead to new classes of compounds. youtube.comacs.org Investigating its participation in multi-component reactions or tandem processes that allow for the rapid construction of complex molecules from simple precursors is also a promising research direction. acs.org

Nucleophilic Aromatic Substitution: The presence of two chlorine atoms opens the possibility for nucleophilic aromatic substitution (SNAr) reactions, although the activating effect of the amino groups is modest. Research could explore forcing conditions or the use of highly reactive nucleophiles to replace one or both chlorine atoms, providing a pathway to tri- or tetra-substituted benzene (B151609) derivatives that would be difficult to access otherwise. A new route to nucleophilically substituted o-phenylenediamines has been demonstrated by treating an isobenzimidazole derivative with secondary amines, suggesting pathways for introducing other nucleophiles. rsc.org

Development of Highly Selective and Efficient Synthetic Routes

While this compound is commercially available, future research will likely focus on developing more selective, efficient, and sustainable methods for its synthesis and the synthesis of its derivatives.

Advanced Catalytic Methods: Modern cross-coupling reactions offer powerful tools for C-N bond formation. acs.org Future synthetic strategies could leverage palladium- or copper-catalyzed amination reactions to introduce the amino groups onto a dichlorinated aromatic core. youtube.comnih.govuwindsor.ca The development of long-lived and highly active catalysts could significantly improve the efficiency and reduce the cost of synthesis, with turnover numbers for related reactions reaching into the tens of thousands. nih.gov The use of specific diamine ligands in copper-catalyzed reactions has been shown to enable milder reaction conditions, which could be applied here. nih.gov

Regioselective Synthesis: Achieving high regioselectivity in the synthesis of substituted phenylenediamines is often challenging. Research into Diels-Alder reactions involving pyran-2-ones and alkynes has shown promise for producing highly substituted anilines and o-phenylenediamines with specific substitution patterns. nih.gov Electrochemical methods also offer a means to control selectivity; for instance, in the amination of benzene, the selectivity between mono- and di-substitution could be tuned by the addition of acetic acid. acs.org

High-Yield Processes: Improving reaction yields is crucial for both laboratory-scale research and industrial production. Indium tribromide has been shown to efficiently catalyze the aminolysis of activated aziridines with aromatic amines to produce vicinal diamines in high yields. organic-chemistry.org The development of robust catalyst systems, such as those based on palladium with specific phosphine (B1218219) ligands, has enabled the high-yield synthesis of a broad range of N-arylated products. uwindsor.canih.gov

Exploration of New Applications in Emerging Materials Science Fields

The unique combination of a rigid aromatic core, two reactive amine functionalities, and two halogen atoms makes this compound an attractive monomer for the synthesis of advanced materials.

High-Performance Polymers: Aromatic diamines are fundamental building blocks for high-performance polymers like polyamides and polyimides. nasa.gov The incorporation of this compound into polymer backbones could lead to materials with enhanced thermal stability, chemical resistance, and specific electronic properties. The chlorine atoms can increase the glass transition temperature and improve flame retardancy. N-methylated aromatic polyamides, for example, exhibit lower glass transition temperatures and improved solubility compared to their unsubstituted analogues, demonstrating how modification of the diamine unit can tune polymer properties. nasa.gov

Organic Electronics: Substituted aromatic diamines are widely used as hole-transport materials in organic light-emitting diodes (OLEDs) and other electronic devices. google.com Future research could investigate the properties of materials derived from this compound for such applications. The electron-withdrawing chlorine atoms will influence the HOMO/LUMO energy levels, which is a critical parameter for charge injection and transport. Aromatic diamine compounds with non-planar structures, such as those based on adamantane, have been shown to have high glass transition temperatures and are less prone to crystallization, suggesting a design principle that could be applied to derivatives of this compound. google.com

Molecular Sensors: The diamine functionality can act as a binding site for metal ions or other analytes. By incorporating this unit into larger, more complex structures, it may be possible to design novel colorimetric or fluorescent sensors. For instance, a sensor for Hg²⁺ was developed based on a diaminoanthraquinone building block. acs.org The specific electronic properties imparted by the dichloro-substitution could be leveraged to fine-tune the sensitivity and selectivity of such sensors.

Functional Materials for Molecular Recognition: The rigid and well-defined structure of this compound makes it a candidate for creating materials capable of molecular recognition. Chiral macrocycles synthesized from the asymmetric cross-coupling of dichloroanthraquinone and diamines have potential applications in asymmetric catalysis and molecular recognition studies. acs.org Similar strategies could be employed with this compound to create novel host-guest systems.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

The intersection of artificial intelligence (AI) and chemistry is creating powerful new tools for accelerating discovery. The future of research on this compound and its derivatives will be significantly impacted by these technologies.

Predictive Reactivity and Retrosynthesis: AI and machine learning (ML) models can predict the outcome of chemical reactions with increasing accuracy. nips.ccacs.org Such models could be trained to predict the most likely products when this compound is subjected to various reaction conditions, saving significant experimental effort. nips.cc AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to target molecules derived from this diamine, integrating both chemical and enzymatic reaction databases. moleculemaker.orgnih.gov These tools can move beyond simple template-based predictions to learn the underlying rules of chemistry. nih.gov

Accelerated Catalyst and Materials Discovery: ML algorithms can rapidly screen virtual libraries of potential catalysts or materials. For this compound, this could mean identifying optimal catalysts for its synthesis or for reactions where it is a substrate. mdpi.com Similarly, ML can predict the properties (e.g., thermal stability, electronic properties) of polymers derived from this diamine, guiding experimental efforts toward the most promising candidates. youtube.com Reformulating the ML problem from predicting exact values to identifying candidates with a desired target value can make the process highly data-efficient. nih.gov

Automated Synthesis Planning: The development of AI-driven automated laboratories is transforming chemical synthesis. mdpi.com An AI could design a multi-step synthesis for a complex molecule starting from this compound and then execute the synthesis using robotic platforms. elsevier.com This approach not only increases throughput but also allows for the systematic optimization of reaction conditions using feedback loops. youtube.com

Knowledge Base Construction: AI can help build comprehensive knowledge bases by extracting and organizing information from the vast chemical literature. moleculemaker.org This would allow researchers to quickly access all known reactions, properties, and applications related to this compound and its analogues, facilitating new discoveries. These knowledge graphs can be used to generate plausible reaction products and inform synthesis planning. acs.org

Contribution to Green Chemistry Innovations

Applying the principles of green chemistry to the synthesis and application of this compound is a critical future research direction, aiming to minimize environmental impact.

Greener Synthetic Routes: Future research will focus on replacing hazardous reagents and solvents with more environmentally benign alternatives. This includes developing metal-free synthetic methods, such as a recently reported approach for diarylamines using urea-hydrogen peroxide, aromatic aldehydes, and anilines. acs.org The use of heterogeneous catalysts, like zeolites, can simplify product separation, eliminate corrosive mineral acids, and allow for catalyst recycling, as demonstrated in the synthesis of other diaminodiphenylmethanes. rsc.org

Use of Alternative Solvents: A significant portion of waste in chemical processes comes from solvents. nih.gov Research into replacing traditional solvents like dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF) with greener alternatives is crucial. researchgate.netrsc.org Potential replacements include bio-based solvents like 2-MeTHF, carbonate-based solvents, or "switchable solvents" whose hydrophilicity can be toggled, simplifying separations. nih.govresearchgate.netdntb.gov.ua

Atom Economy and Waste Reduction: Green chemistry metrics like Atom Economy (AE) and the E-factor (environmental factor) will be used to quantitatively assess and compare the "greenness" of different synthetic routes. tudelft.nlresearchgate.nettudelft.nl The goal is to design syntheses that maximize the incorporation of starting material atoms into the final product, thereby minimizing waste. researchgate.net Process Mass Intensity (PMI), which considers the total mass input relative to the product mass, is another key metric, particularly in the pharmaceutical industry. nih.govmdpi.com

Energy Efficiency: Developing synthetic methods that proceed under milder conditions (lower temperature and pressure) will reduce energy consumption. Catalyst development plays a key role here, as highly active catalysts can enable reactions to occur at or near ambient temperature. uwindsor.ca The use of photochemical or electrochemical methods can also offer more energy-efficient pathways. acs.orgacs.org

Q & A

Q. Can this compound be functionalized for covalent organic frameworks (COFs)?

- Methodological Answer : Yes.

Condense with aldehyde linkers (e.g., terephthalaldehyde) via Schiff-base reactions in mesitylene/dioxane.

Activate pores via supercritical CO₂ drying to enhance surface area (>500 m²/g).

Characterize porosity via BET analysis and stability via PXRD after solvent exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.